3-Piperidin-4-yl-4H-1,2,4-oxadiazol-5-one;2,2,2-trifluoroacetic acid
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Overview
Description
1,2,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .Molecular Structure Analysis
Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis
1,2,4-Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Physical and Chemical Properties Analysis
The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Scientific Research Applications
Overview of the Compound
The 1,3,4-Oxadiazole and 1,2,4-Oxadiazole are crucial five-membered heterocyclic compounds with two nitrogen atoms and one oxygen atom. The structural feature of these rings, particularly the pyridine type of nitrogen atom, allows effective binding with various enzymes and receptors in biological systems through multiple weak interactions. This characteristic makes these derivatives highly significant in the realm of medicinal chemistry and pharmaceutical research.
Therapeutic Applications
1,3,4-Oxadiazole and 1,2,4-Oxadiazole derivatives demonstrate a broad spectrum of pharmacological activities. These include:
- Anticancer Properties : The derivatives have shown promising results in anticancer treatments, affecting various cancer pathways and demonstrating inhibitory effects on tumor growth.
- Antimicrobial and Antibacterial Efficacy : These compounds exhibit strong antimicrobial and antibacterial activities, offering potential in treating infections resistant to traditional antibiotics.
- Antifungal and Antitubercular Effects : They are effective against fungal infections and tuberculosis, showcasing a broad spectrum of activity against different strains.
- Anti-inflammatory and Analgesic Properties : The derivatives show significant potential in reducing inflammation and pain, making them valuable in treating various inflammatory conditions.
- Antiviral Activities : They possess antiviral properties, which could be crucial in the development of new treatments for viral infections.
Importance in Drug Development
The unique structural and chemical properties of 1,3,4-Oxadiazole and 1,2,4-Oxadiazole make them key scaffolds in drug development. They serve as critical building blocks in the design of new medicinal agents, highlighting their versatility and significance in pharmaceutical research.
- A Review Exploring Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds (Verma et al., 2019)
- Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development (Rana et al., 2020)
- Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review (Wang et al., 2022)
- Heterocyclic 1, 3, 4-oxadiazole compounds with diverse biological activities: A comprehensive review (Bala et al., 2010)
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. It is known that 1,2,4-oxadiazole derivatives, which include this compound, exhibit a broad spectrum of biological activities . They have been found to have moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani .
Mode of Action
It is known that 1,2,4-oxadiazole derivatives interact with their targets to exert their biological effects . For instance, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Biochemical Pathways
It is known that 1,2,4-oxadiazole derivatives can affect various biochemical pathways depending on their specific targets . For instance, they can affect the pathways related to bacterial and fungal growth, leading to their nematocidal and anti-fungal activities .
Pharmacokinetics
It is known that 1,2,4-oxadiazole derivatives can be synthesized via the reaction of amidoximes with isatoic anhydrides in a naoh–dmso medium at ambient temperature . This suggests that these compounds may have good bioavailability.
Result of Action
It is known that 1,2,4-oxadiazole derivatives can have various effects depending on their specific targets . For instance, they can inhibit the growth of bacteria and fungi, leading to their nematocidal and anti-fungal activities .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect the compound’s action . .
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that the 1,2,4-oxadiazole ring is recognized as a hydrolytically stable bioisostere of the amide and ester bonds . This suggests that the compound may interact with enzymes, proteins, and other biomolecules in a manner similar to these groups .
Cellular Effects
Preliminary studies suggest that derivatives of 1,2,4-oxadiazoles have shown anti-infective properties, indicating potential effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .
Temporal Effects in Laboratory Settings
The compound has a melting point of 80-83 °C, suggesting stability under normal laboratory conditions .
Metabolic Pathways
The presence of the 1,2,4-oxadiazole ring suggests potential interactions with enzymes or cofactors .
Properties
IUPAC Name |
3-piperidin-4-yl-4H-1,2,4-oxadiazol-5-one;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.C2HF3O2/c11-7-9-6(10-12-7)5-1-3-8-4-2-5;3-2(4,5)1(6)7/h5,8H,1-4H2,(H,9,10,11);(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJJUAYOKWIQOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NOC(=O)N2.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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